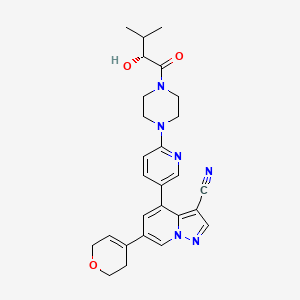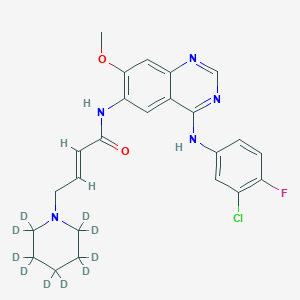
Biotin-PEG3-methyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-methyl ethanethioate is a biotinylated polyethylene glycol derivative used primarily for biotinylation processes. The biotin group in this compound serves as an affinity label towards proteins such as avidin and streptavidin, making it a valuable tool in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.
Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-methyl ethanethioate primarily undergoes:
Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.
Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.
Major Products
Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.
Scientific Research Applications
Biotin-PEG3-methyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the immobilization of biomolecules on surfaces for biosensor development.
Mechanism of Action
Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:
Protein Labeling: The biotin group labels proteins, enabling their detection and purification.
Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-methyl ethanethioate: Similar structure but with a shorter PEG chain.
Biotin-PEG4-methyl ethanethioate: Similar structure but with a longer PEG chain.
Biotin-PEG3-amine: Lacks the methyl ethanethioate group, used for different biotinylation applications.
Uniqueness
Biotin-PEG3-methyl ethanethioate is unique due to its specific PEG chain length and the presence of the methyl ethanethioate group, which provides distinct reactivity and solubility properties. This makes it particularly suitable for applications requiring precise biotinylation and linker functionality .
Properties
Molecular Formula |
C20H35N3O6S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
InChI Key |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
Isomeric SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)









